molecular formula C17H20N2O3S B275460 N-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl]acetamide

N-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B275460
M. Wt: 332.4 g/mol
InChI Key: HPWGVLSCDSSIPE-UHFFFAOYSA-N
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Description

N-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl]acetamide is an organic compound with a complex structure that includes both sulfonamide and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl]acetamide typically involves the reaction of 2-ethyl-6-methylaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as dihydrofolate reductase, leading to antimicrobial and anticancer effects. The acetamide group may also contribute to its biological activity by interacting with various receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • N-(4-acetyl-2-methylphenyl)acetamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

N-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of sulfonamide and acetamide groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

N-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C17H20N2O3S/c1-4-14-7-5-6-12(2)17(14)19-23(21,22)16-10-8-15(9-11-16)18-13(3)20/h5-11,19H,4H2,1-3H3,(H,18,20)

InChI Key

HPWGVLSCDSSIPE-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C

Origin of Product

United States

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